D-Xylose

Übersicht

Beschreibung

Xylose ist ein natürlich vorkommender Zucker, der in Pflanzen vorkommt, insbesondere in den faserigen Teilen wie Holz, Stroh und Maisspelzen Xylose wird auch als Aldose klassiert, da es eine Aldehyd-Funktion enthält . Es wird häufig als Süßungsmittel verwendet und gilt als kalorienarme Alternative zu traditionellem Zucker .

Wissenschaftliche Forschungsanwendungen

Xylose has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry .

Chemistry: Xylose is used as a starting material for the synthesis of various chemicals, including xylitol and furfural.

Biology: Xylose is used in the study of carbohydrate metabolism and as a carbon source for microbial growth.

Industry: Xylose is used in the production of biofuels, food products, and pharmaceuticals.

Wirkmechanismus

- D-Xyl primarily interacts with enzymes involved in xylose metabolism. One key enzyme is xylose reductase (XR) , which catalyzes the conversion of xylose to xylitol. XR plays a crucial role in the pentose metabolic pathway, allowing microorganisms to utilize xylose for growth and energy production .

- The isomerization process is facilitated by xylose isomerase , which converts D-Xyl to D-xylulose. This step enables the incorporation of xylose into cellular metabolism .

- Ribose-5-phosphate is essential for nucleotide biosynthesis, while NADPH serves as a reducing agent for various cellular processes .

- The elimination half-life of D-Xyl is approximately 3.47 hours , and its total body clearance is 2.88 L/kg/hour .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

D-Xylose plays a crucial role in biochemical reactions. It is initially converted into xylulose by different enzymes in various microorganisms . The enzymes, proteins, and other biomolecules that this compound interacts with include XylFII, a membrane-associated sensor protein, and LytS, a transmembrane histidine kinase for periplasmic this compound sensing .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, this compound can act as a signaling molecule to regulate lipid metabolism and affect multiple physiological characteristics in mycobacteria . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves signal perception at the membrane, which is the first step for this compound metabolism in bacteria . This compound directly interacts with XylFII and inhibits its DNA-binding ability, thus blocking XylFII-mediated repression . This interaction leads to the formation of an active XylFII-LytSN heterotetramer, which transmits the signal to activate the downstream target genes responsible for this compound uptake and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in tree xylem water isotopes, this compound shows temporal dynamics with in situ monitoring and modeling . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through a two-step biochemical conversion process that involves the transformation of UDP-Glc into this compound . This conversion is catalyzed by UGD and UXS . The enzymes or cofactors that this compound interacts with include XylFII and LytS .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport of this compound is driven by a proton motive force rather than a direct energy drive or a phosphotransferase . The addition of this compound to energy-consuming E. coli cells can elicit an obvious change of alkaline pH .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Xylose kann durch verschiedene Verfahren synthetisiert werden, darunter chemische, physikalische und enzymatische Degradation von Hemizellulose . Chemische Degradation beinhaltet die Verwendung von Säuren oder Basen, um Hemizellulose in Xylose zu zerlegen. Physikalische Methoden umfassen die Verwendung von Wärme und Druck, um das gleiche Ergebnis zu erzielen. Enzymatische Degradation beinhaltet die Verwendung spezifischer Enzyme zur Hydrolyse von Hemizellulose zu Xylose .

Industrielle Produktionsverfahren

Die industrielle Produktion von Xylose beinhaltet typischerweise die Extraktion von Hemizellulose aus pflanzlicher Biomasse, gefolgt von Hydrolyse, um Xylose freizusetzen . Dieser Prozess kann durch verschiedene Vorbehandlungsverfahren optimiert werden, um die Ausbeute an Xylose zu erhöhen. Das extrahierte Xylose wird dann für verschiedene Anwendungen gereinigt und konzentriert .

Chemische Reaktionsanalyse

Arten von Reaktionen

Xylose durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Dehydratation .

Oxidation: Xylose kann unter Verwendung von Oxidationsmitteln wie Salpetersäure zu Xylonsäure oxidiert werden.

Reduktion: Xylose kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid zu Xylitol, einem Zuckeralkohol, reduziert werden.

Dehydratation: Xylose kann mit Säure-Katalysatoren zu Furfural, einem wertvollen chemischen Zwischenprodukt, dehydriert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Salpetersäure wird häufig als Oxidationsmittel verwendet.

Reduktion: Natriumborhydrid ist ein häufiges Reduktionsmittel.

Dehydratation: Säurekatalysatoren wie Schwefelsäure werden für Dehydratisierungsreaktionen verwendet.

Hauptprodukte

Xylonsäure: Wird aus der Oxidation von Xylose gebildet.

Xylitol: Wird aus der Reduktion von Xylose gebildet.

Wissenschaftliche Forschungsanwendungen

Xylose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie .

Industrie: Xylose wird bei der Herstellung von Biokraftstoffen, Lebensmittelprodukten und Arzneimitteln verwendet.

Wirkmechanismus

Xylose wird zu verschiedenen chemischen Zwischenprodukten metabolisiert, die wichtige Funktionen bei der biologischen Homöostase des menschlichen Körpers spielen . In eukaryotischen Organismen wird Xylose über den Oxido-Reduktase-Stoffwechselweg letztendlich zu Xylulose-5-phosphat abgebaut . Dieses Zwischenprodukt fungiert im Pentosephosphatweg, der für die Produktion von Nukleotiden und Aminosäuren essentiell ist .

Analyse Chemischer Reaktionen

Types of Reactions

Xylose undergoes several types of chemical reactions, including oxidation, reduction, and dehydration .

Oxidation: Xylose can be oxidized to form xylonic acid using oxidizing agents such as nitric acid.

Reduction: Xylose can be reduced to form xylitol, a sugar alcohol, using reducing agents such as sodium borohydride.

Dehydration: Xylose can be dehydrated to form furfural, a valuable chemical intermediate, using acid catalysts.

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is a common reducing agent.

Dehydration: Acid catalysts such as sulfuric acid are used for dehydration reactions.

Major Products

Xylonic acid: Formed from the oxidation of xylose.

Xylitol: Formed from the reduction of xylose.

Furfural: Formed from the dehydration of xylose.

Vergleich Mit ähnlichen Verbindungen

Xylose ähnelt anderen Pentosezuckern wie Arabinose, Ribose und Lyxose . Xylose ist einzigartig in seinem weit verbreiteten Vorkommen in pflanzlicher Biomasse und seiner Rolle als Schlüsselkomponente von Hemizellulose .

Arabinose: Ein weiterer Pentosezucker, der in pflanzlichen Zellwänden vorkommt.

Ribose: Ein Pentosezucker, der Bestandteil der Ribonukleinsäure (RNA) ist.

Lyxose: Ein weniger verbreiteter Pentosezucker, der in einigen Bakterien vorkommt.

Die einzigartigen Eigenschaften und die weit verbreitete Verfügbarkeit von Xylose machen es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Biologische Aktivität

D-Xylose, a five-carbon sugar and a pentose, plays a significant role in various biological processes and has attracted attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications in health and disease.

Structure and Metabolism

This compound is a monosaccharide that can be metabolized by various organisms. In humans, it is primarily absorbed in the intestines and is utilized in the synthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. GAGs include heparan sulfate, chondroitin sulfate, and hyaluronic acid, which are crucial for cell signaling and structural integrity .

Metabolic Pathways:

- This compound Isomerization: this compound can be converted into D-xylulose by this compound isomerase (XI), an enzyme that is challenging to express in yeast but critical for efficient metabolism .

- Glycosaminoglycan Synthesis: this compound acts as a precursor for the synthesis of GAGs, influencing their production significantly. The presence of this compound stimulates the synthesis of proteoglycans in fibroblasts and keratinocytes, enhancing tissue repair processes .

Biological Activities

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammation in lung tissues by promoting the synthesis of heparan sulfate, which plays a protective role against lung injury .

- Antiviral Properties: Research indicates that this compound may possess antiviral activity, particularly in respiratory infections, suggesting it could be beneficial in managing viral diseases .

- Antiglycemic Effects: this compound has been noted for its ability to lower blood glucose levels, making it a candidate for managing diabetes and metabolic syndrome .

Case Study 1: this compound in Lung Disease

A study highlighted that patients with severe lung diseases exhibited altered levels of this compound. The administration of this compound was associated with improved outcomes due to its role in enhancing GAG synthesis, which is crucial for lung function and repair mechanisms .

Case Study 2: Metabolic Engineering

In metabolic engineering applications, researchers have successfully expressed heterologous this compound isomerase from gut bacteria in Saccharomyces cerevisiae. This modification allowed yeast strains to efficiently utilize this compound as a carbon source, demonstrating its potential in biofuel production .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Stimulates GAG synthesis | Treatment for lung diseases |

| Antiviral | Inhibits viral replication | Respiratory infection management |

| Antiglycemic | Lowers blood glucose levels | Diabetes management |

| Metabolic Engineering | Enhances fermentation processes | Biofuel production |

Eigenschaften

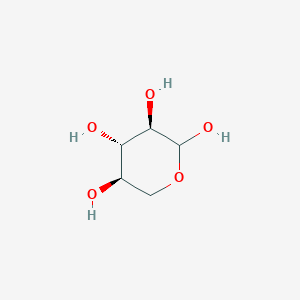

IUPAC Name |

(3R,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Xylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

555.0 mg/mL | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10257-31-5, 50855-32-8, 58-86-6 | |

| Record name | Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.